molecular formula C26H32N2O5 B2918855 4-(3,4-dimethoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one CAS No. 615276-60-3

4-(3,4-dimethoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2918855
CAS RN: 615276-60-3
M. Wt: 452.551
InChI Key: IHQYFJGWXZSPLD-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H32N2O5 and its molecular weight is 452.551. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for CO2 Detection

A study presents novel fluorescent probes with aggregation-enhanced emission (AEE) features for the quantitative detection of low levels of carbon dioxide. These probes, based on 1,2,5-triphenylpyrrole cores with tertiary amine moieties, demonstrate selective, real-time, and quantitative detection capabilities for CO2, desirable for biological and medical applications (Wang et al., 2015).

Synthesis of Complex Pyrrole Derivatives

Another research focuses on synthesizing complex pyrrole derivatives, demonstrating a method that provides a wide range of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. This synthesis route offers potential for developing novel compounds with diverse applications (Vydzhak & Panchishyn, 2010).

Cytotoxic Activity of Carboxamide Derivatives

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines reveals potent cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy. The study highlights the synthesis and growth inhibitory properties of these compounds, offering insights into their use in medical research (Deady et al., 2003).

Computational Studies on Pyrrole Derivatives

A computational study on a pyrrole chalcone derivative explores its molecular properties, including molecular electrostatic potential and natural bond orbital interactions. This research provides valuable information for the development of heterocyclic compounds with potential applications in various fields (Singh, Rawat, & Sahu, 2014).

Antimicrobial Activity of Pyrrolin-2-ones

A series of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones were synthesized and demonstrated to possess antimicrobial properties. This study underscores the pharmacological potential of substituted 3-hydroxy3-pyrrolin-2-ones in developing new antimicrobial agents (Gein, Kasimova, Voronina, & Gein, 2001).

properties

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-16(2)17-7-9-18(10-8-17)23-22(25(30)26(31)28(23)14-13-27(3)4)24(29)19-11-12-20(32-5)21(15-19)33-6/h7-12,15-16,23,29H,13-14H2,1-6H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOVQXUHKRUSEQ-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)OC)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)OC)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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